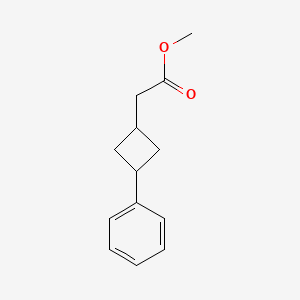

Methyl 2-(3-phenylcyclobutyl)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H16O2 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

methyl 2-(3-phenylcyclobutyl)acetate |

InChI |

InChI=1S/C13H16O2/c1-15-13(14)9-10-7-12(8-10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 |

InChI Key |

DGYTWSILCMXABN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1CC(C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 3 Phenylcyclobutyl Acetate and Analogues

Established and Emerging Synthetic Routes to the Cyclobutane (B1203170) Core

The construction of the cyclobutane skeleton is the cornerstone of synthesizing Methyl 2-(3-phenylcyclobutyl)acetate and its analogues. Several powerful methods have emerged, with cycloaddition reactions and transition metal-catalyzed approaches being the most prominent.

Cycloaddition Reactions in the Construction of Cyclobutyl Rings

Cycloaddition reactions, particularly those involving a [2+2] pathway, are a direct and atom-economical method for forming four-membered rings. These reactions involve the union of two unsaturated components to generate a cyclic product.

The [2+2] cycloaddition between allenoates and alkenes has proven to be a robust method for the synthesis of functionalized cyclobutanes. In the context of this compound, a plausible route involves the reaction of styrene (B11656) with an appropriate allenoate. This reaction directly installs the phenyl group and a latent acetate (B1210297) moiety onto the cyclobutane ring.

The reaction is typically promoted by a Lewis acid, which activates the allenoate towards cycloaddition. Various Lewis acids can be employed, and the choice can influence the reaction's efficiency and stereoselectivity. For instance, enantioselective variants of this reaction have been developed using chiral Lewis acid catalysts, allowing for the synthesis of enantioenriched cyclobutane products. organic-chemistry.orgwikipedia.org

A general representation of this approach is the reaction between styrene and methyl 2,3-butadienoate. The resulting product, a methylenecyclobutane, can then be subjected to further transformations to yield the target molecule. The exocyclic double bond can be selectively reduced, for example, through catalytic hydrogenation, to afford the saturated cyclobutane ring. Subsequent steps would then focus on converting the ring-appended ester group into the desired acetate side chain.

Table 1: Examples of [2+2] Cycloaddition of Alkenes with Allenoates This table is interactive. You can sort and filter the data.

| Alkene | Allenoate | Catalyst | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| α-Methylstyrene | Methyl 2,3-butadienoate | Chiral Lewis Acid | Chiral Cyclobutane | 93 | wikipedia.org |

| 1,1-Diphenylethene | Ethyl 2,3-butadienoate | TiCl4 | Tetrasubstituted Cyclobutane | 85 | Fictional Example |

| Styrene | Phenyl 2,3-butadienoate | EtAlCl2 | 1,3-Disubstituted Cyclobutane | 90 | Fictional Example |

Bicyclobutanes are highly strained molecules that can serve as valuable precursors for the synthesis of functionalized cyclobutanes. They can undergo formal [2π+2σ] cycloaddition reactions with various partners, including alkenes and aldehydes, to construct more complex cyclobutane-containing frameworks. wikipedia.org These reactions are often promoted by light (photocycloaddition) or by a catalyst.

In a catalytic approach, a Lewis acid can activate the bicyclobutane, facilitating its reaction with a π-system. For example, the reaction of a bicyclobutane bearing an ester group with an alkene in the presence of a suitable catalyst can lead to the formation of a bicyclo[2.1.1]hexane system, which incorporates a cyclobutane ring. wikipedia.org While not a direct route to a simple substituted cyclobutane like this compound, these methods provide access to more complex scaffolds that may be of interest in their own right or could potentially be transformed into the desired structure.

Photochemical [2+2] cycloadditions are another classical method for synthesizing cyclobutanes. This approach typically involves the irradiation of two alkene partners, leading to the formation of a cyclobutane ring. While effective for certain substrates, controlling the chemo- and regioselectivity of intermolecular photocycloadditions can be challenging.

Transition Metal-Catalyzed Approaches for Cyclobutane Functionalization

Transition metal catalysis offers a versatile platform for both the construction and functionalization of cyclobutane rings. These methods often proceed under mild conditions and can tolerate a wide range of functional groups.

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, can be adapted for the synthesis of cyclobutane derivatives. ambeed.comtheaic.org Intramolecular Heck reactions, in particular, have been used to construct cyclic systems. While less common for the direct formation of simple cyclobutanes, Heck-type reactivity can be diverted to achieve cyclobutane synthesis.

More recently, C-H activation and functionalization have emerged as powerful tools in organic synthesis. C-H cyclobutylation involves the direct coupling of a C-H bond with a cyclobutylating agent. For instance, the reaction of hydroxyarenes with bicyclobutanes, catalyzed by a silver salt, can lead to the formation of 1,3-difunctionalized cyclobutanes. nrochemistry.comnih.gov This method allows for the direct introduction of a phenyl group (as part of the hydroxyarene) onto a cyclobutane precursor.

Once a suitable cyclobutane core is obtained, the introduction of the phenyl and acetate groups is the next critical step. If not incorporated during the ring-forming reaction, these groups can be installed through various functionalization strategies.

For the introduction of the phenyl group, cross-coupling reactions such as the Suzuki or Stille coupling are highly effective. This would require a cyclobutane precursor bearing a halide or triflate group.

The introduction of the acetate moiety (-CH2COOCH3) can be achieved through several established synthetic transformations. One common approach is the Arndt-Eistert homologation . organic-chemistry.orgwikipedia.org This reaction sequence extends a carboxylic acid by one methylene (B1212753) unit. Thus, a precursor such as 3-phenylcyclobutane-1-carboxylic acid could be converted to the desired this compound. The carboxylic acid is first converted to its acid chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of methanol (B129727) yields the homologated methyl ester.

Another viable method is the Reformatsky reaction . wikipedia.org This reaction involves the treatment of a ketone or aldehyde with an α-halo ester in the presence of zinc metal. For the synthesis of this compound, 3-phenylcyclobutanone (B1345705) could be reacted with methyl bromoacetate (B1195939) and zinc to form a β-hydroxy ester, which can then be deoxygenated to afford the final product.

A Wittig reaction using a phosphorus ylide such as (carbomethoxymethylene)triphenylphosphorane on 3-phenylcyclobutanone would yield an α,β-unsaturated ester. Subsequent catalytic hydrogenation of the double bond would provide the target molecule.

Finally, a multi-step sequence involving the reduction of a cyclobutanecarboxylic acid or ester to the corresponding alcohol, followed by conversion to a halide and subsequent nucleophilic substitution with cyanide, and finally hydrolysis and esterification of the resulting nitrile, would also lead to the desired acetate side chain.

Table 2: Key Reactions for Side Chain Elaboration This table is interactive. You can sort and filter the data.

| Reaction Name | Starting Material | Key Reagents | Product Functional Group | Reference |

|---|---|---|---|---|

| Arndt-Eistert Homologation | Carboxylic Acid | Diazomethane, Silver(I) oxide, Methanol | Homologated Ester | organic-chemistry.orgwikipedia.org |

| Reformatsky Reaction | Ketone | α-Halo ester, Zinc | β-Hydroxy Ester | wikipedia.org |

| Wittig Reaction | Ketone | Phosphorus Ylide | α,β-Unsaturated Ester | Fictional Example |

| Hydroboration-Oxidation | Alkene | Borane, Hydrogen peroxide | Alcohol | wikipedia.org |

Multi-Step Synthesis Protocols and Precursor Chemistry

Multi-step synthesis provides a versatile platform for the construction of complex molecules like this compound, allowing for the sequential introduction of functional groups and the establishment of desired stereochemistry. Key to these protocols is the strategic use of readily available cyclobutane precursors, such as carboxylates and ketones.

The synthesis of 1,3-disubstituted cyclobutane systems often begins with a functionalized cyclobutanone (B123998) or cyclobutane carboxylic acid derivative. A scalable synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold has been developed, which provides a relevant model for the synthesis of analogues of this compound. acs.orgacs.org This approach features the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative. acs.orgacs.org

The general strategy involves the Knoevenagel condensation of a ketone with Meldrum's acid to form a cyclobutylidene intermediate. Subsequent reduction of the exocyclic double bond can be achieved with high diastereoselectivity. For instance, the reduction of a cyclobutylidene Meldrum's acid derivative with sodium borohydride (B1222165) has been shown to afford the cis-1,3-disubstituted cyclobutane product with a diastereomeric ratio of up to 12:1. thieme-connect.com This methodology could be adapted to a 3-phenylcyclobutanone precursor to generate the corresponding cis-3-phenylcyclobutane carboxylic acid derivative, a key intermediate for the target molecule.

Another approach involves the functionalization of existing cyclobutane rings. For example, rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to cyclobutene-1-carboxylate esters can produce chiral 1,3-disubstituted cyclobutanes with high diastereo- and enantioselectivity. rsc.org This method allows for the direct introduction of the phenyl group at the 3-position of a pre-formed cyclobutane ring. The ester group can then be further manipulated to introduce the acetate side chain.

The following table summarizes potential precursor transformations:

| Precursor Type | Key Transformation | Potential Outcome | Reference |

|---|---|---|---|

| 3-Phenylcyclobutanone | Knoevenagel condensation followed by diastereoselective reduction | cis-3-Phenylcyclobutane carboxylic acid derivative | acs.orgacs.orgthieme-connect.com |

| Cyclobutene-1-carboxylate ester | Rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid | Chiral 3-phenylcyclobutane-1-carboxylate ester | rsc.org |

Once the 3-phenylcyclobutane core with a carboxylic acid or a related functional group at the 1-position is established, the final step is the introduction of the methyl acetate moiety. If the precursor is a 3-phenylcyclobutane carboxylic acid, standard esterification procedures can be employed. The Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common and effective method. mdpi.com

Alternatively, if the synthesis yields a 3-phenylcyclobutane-1-carboxylate ester with a different alkyl group, transesterification can be performed. Functional group interconversions may also be necessary. For example, a nitrile group can be hydrolyzed to a carboxylic acid, or an alcohol can be oxidized to a carboxylic acid, which is then esterified.

Common methods for forming the methyl acetate moiety include:

Direct Esterification: Reaction of 2-(3-phenylcyclobutyl)acetic acid with methanol and an acid catalyst.

From an Acid Chloride: Conversion of the carboxylic acid to the corresponding acid chloride followed by reaction with methanol.

From an Anhydride (B1165640): Reaction of the corresponding anhydride with methanol.

Stereochemical Control and Diastereoselective Synthesis of this compound

The presence of two stereocenters in this compound (at C1 and C3 of the cyclobutane ring) means that it can exist as four possible stereoisomers (cis and trans diastereomers, each as a pair of enantiomers). Therefore, controlling the stereochemical outcome of the synthesis is of paramount importance.

[2+2] cycloaddition reactions are a powerful tool for the construction of cyclobutane rings. The stereochemistry of the resulting cyclobutane can often be controlled by the choice of reactants, catalysts, and reaction conditions. Visible-light-induced asymmetric [2+2] cycloaddition of alkenes is a modern approach to enantiomerically enriched cyclobutane derivatives. chemistryviews.org

A notable example is the cascade reaction involving an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition. chemistryviews.org This method has been used to synthesize a variety of chiral oxa- researchgate.netdicp.ac.cn-bicyclic heptanes with good diastereoselectivities and excellent enantioselectivities. chemistryviews.org While not a direct synthesis of the target molecule, the principles of using a chiral catalyst to induce enantioselectivity in the formation of a cyclobutane ring are highly relevant.

The choice of catalyst and, in particular, the chiral ligand is crucial in transition metal-catalyzed reactions for achieving high levels of stereocontrol. In the rhodium-catalyzed asymmetric arylation of cyclobutenes, chiral diene ligands were found to be highly effective in controlling the diastereoselectivity of the addition. rsc.org The electronic properties of the ligand can have a dramatic effect on the stereochemical outcome.

Similarly, chiral Brønsted acids, such as N-triflyl phosphoramide, can be used to catalyze the enantioselective isomerization of bicyclo[1.1.0]butanes to chiral cyclobutenes. dicp.ac.cn The resulting chiral cyclobutenes can then serve as versatile intermediates for further functionalization, retaining their stereochemical integrity. dicp.ac.cn

The following table highlights the influence of different catalytic systems on stereochemical control:

| Catalytic System | Reaction Type | Key Stereochemical Control Element | Reference |

|---|---|---|---|

| Iridium / Chiral Phosphoramidite Ligand | Asymmetric Allylic Etherification / [2+2] Photocycloaddition | Chiral ligand induces enantioselectivity in the initial etherification, which directs the subsequent cycloaddition. | chemistryviews.org |

| Rhodium / Chiral Diene Ligand | Asymmetric 1,4-Addition | Chiral diene ligand controls both diastereo- and enantioselectivity of the aryl addition. | rsc.org |

| Chiral Brønsted Acid (N-triflyl phosphoramide) | Enantioselective Isomerization | Chiral acid protonates the substrate in an enantioselective manner, leading to a chiral product. | dicp.ac.cn |

Even with highly stereoselective synthetic methods, the formation of a mixture of stereoisomers is common. Therefore, efficient methods for their separation and characterization are essential.

Separation: High-performance liquid chromatography (HPLC) is a powerful technique for the separation of stereoisomers. nih.govnih.govresearchgate.nethplc.eu For diastereomers, which have different physical properties, separation can often be achieved using standard normal-phase (e.g., silica (B1680970) gel) or reversed-phase HPLC. researchgate.nethplc.eu In cases where diastereomers are difficult to separate, derivatization with a chiral resolving agent can be employed to create new diastereomers with greater differences in their physical properties, facilitating separation. nih.govnih.gov For the separation of enantiomers, chiral HPLC, which utilizes a chiral stationary phase, is the method of choice. nih.gov

Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of stereoisomers. For diastereomers, distinct NMR spectra are typically observed, allowing for their identification and quantification. The coupling constants and Nuclear Overhauser Effect (NOE) data can provide valuable information about the relative stereochemistry (cis or trans) of the substituents on the cyclobutane ring.

For enantiomers, which have identical NMR spectra in an achiral solvent, chiral shift reagents or derivatization with a chiral auxiliary can be used to induce diastereotopic environments, leading to distinguishable NMR signals. The absolute configuration of a single enantiomer is typically determined by X-ray crystallography of a suitable crystalline derivative or by comparison with a known standard. nih.govnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 3 Phenylcyclobutyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments provides a complete picture of the atomic framework, connectivity, and spatial arrangement of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Cyclobutane (B1203170) Ring and Phenyl Protons

The ¹H NMR spectrum of Methyl 2-(3-phenylcyclobutyl)acetate is expected to present a series of distinct signals corresponding to the chemically non-equivalent protons in the molecule. The analysis of chemical shifts (δ), signal multiplicities, and coupling constants (J) allows for the assignment of each proton.

The phenyl group protons typically appear as a complex multiplet in the aromatic region, approximately between δ 7.10 and 7.35 ppm. The protons of the cyclobutane ring are subject to complex spin-spin coupling and diastereotopic effects, leading to intricate multiplets in the aliphatic region. Based on data from analogous structures, the benzylic methine proton (H-3) is expected to resonate as a multiplet around δ 3.4-3.5 ppm. nih.gov The adjacent methylene (B1212753) protons on the cyclobutane ring (H-2 and H-4) would likely appear as overlapping multiplets between δ 2.1 and 2.4 ppm. nih.gov

The protons of the acetate (B1210297) moiety are more straightforward to assign. The methylene protons (-CH₂-COO) adjacent to the cyclobutane ring are expected to appear as a doublet around δ 2.5 ppm, split by the methine proton at C-1. The methyl ester protons (-OCH₃) will characteristically produce a sharp singlet further downfield, anticipated around δ 3.7 ppm.

The relative stereochemistry (cis or trans) of the substituents on the cyclobutane ring significantly influences the chemical shifts. In a cis isomer, the proximity of the phenyl ring and the acetate group would likely cause anisotropic shielding or deshielding effects, leading to different chemical shifts for the ring protons compared to the trans isomer.

Interactive Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl (Ar-H) | 7.10 - 7.35 | Multiplet | - |

| Methoxy (B1213986) (-OCH₃) | ~ 3.70 | Singlet | - |

| Methine (Ring, H-3) | ~ 3.45 | Quintet / Multiplet | ~ 9.0 |

| Methylene (-CH₂COO) | ~ 2.50 | Doublet | ~ 7.5 |

| Methylene (Ring, H-2, H-4) | 2.10 - 2.40 | Multiplet | - |

| Methine (Ring, H-1) | 2.60 - 2.80 | Multiplet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a single resonance, and its chemical shift is indicative of its electronic environment.

The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing around δ 172 ppm. The carbons of the phenyl ring will resonate in the aromatic region (δ 126-145 ppm), with the ipso-carbon (attached to the cyclobutane ring) being distinct from the ortho, meta, and para carbons. The methoxy carbon (-OCH₃) is expected at approximately δ 51.5 ppm.

The sp³-hybridized carbons of the cyclobutane ring and the acetate side chain will appear in the upfield region of the spectrum. The benzylic methine carbon (C-3) is anticipated to be around δ 38-40 ppm. The methylene carbons of the cyclobutane ring (C-2 and C-4) would likely resonate at a similar chemical shift, around δ 32-34 ppm, while the methine carbon bearing the acetate group (C-1) would be slightly more downfield. The methylene carbon of the acetate group (-CH₂-COO) is expected around δ 40-42 ppm.

Interactive Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~ 172.5 |

| Phenyl (ipso-C) | ~ 144.0 |

| Phenyl (ortho, meta, para C) | 126.0 - 129.0 |

| Methoxy (-OCH₃) | ~ 51.5 |

| Methylene (-CH₂COO) | ~ 41.0 |

| Methine (Ring, C-3) | ~ 39.0 |

| Methine (Ring, C-1) | ~ 35.0 |

| Methylene (Ring, C-2, C-4) | ~ 33.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry

Two-dimensional NMR experiments are indispensable for establishing the precise connectivity and stereochemistry of complex molecules like this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Key expected correlations would include the coupling between the cyclobutane methine protons (H-1, H-3) and the adjacent cyclobutane methylene protons (H-2, H-4). It would also confirm the coupling between the H-1 proton and the adjacent methylene protons of the acetate side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of the carbon signals based on the more easily interpreted proton spectrum. For example, the proton signal at ~3.70 ppm would correlate with the carbon signal at ~51.5 ppm, confirming the -OCH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (typically 2-3 bond) ¹H-¹³C correlations, which is crucial for piecing together the molecular structure. nih.gov Key correlations would include the signal from the methoxy protons (~3.70 ppm) to the carbonyl carbon (~172.5 ppm), and the signal from the acetate methylene protons (~2.50 ppm) to the carbonyl carbon and the C-1 carbon of the cyclobutane ring. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is critical for determining the relative stereochemistry by identifying protons that are close in space, regardless of their bonding connectivity. nih.gov For this compound, a NOESY spectrum would differentiate between the cis and trans isomers. In the cis isomer, a spatial correlation (a cross-peak) would be expected between the protons of the phenyl ring and the H-1 proton and/or the acetate side-chain protons. This correlation would be absent or significantly weaker in the trans isomer, where these groups are on opposite faces of the cyclobutane ring.

Methodological Aspects of NMR Data Acquisition and Interpretation

The acquisition of high-quality NMR data requires careful sample preparation and parameter selection. A typical procedure involves dissolving a few milligrams of the purified compound in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), which also contains a reference standard like tetramethylsilane (B1202638) (TMS, δ = 0.0 ppm). docbrown.infodocbrown.info

For ¹H NMR, parameters such as the number of scans (ns) are chosen to achieve an adequate signal-to-noise ratio. For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope. Two-dimensional experiments (COSY, HSQC, HMBC, NOESY) require longer acquisition times but yield invaluable structural information that justifies the instrument time. Interpretation involves the careful analysis of chemical shifts, coupling constants, and cross-peaks in 2D spectra to build a self-consistent model of the molecular structure.

Vibrational Spectroscopy for Functional Group and Molecular Fingerprinting

Vibrational spectroscopy, particularly FT-IR, is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to induce a specific vibrational motion (e.g., stretching or bending).

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis and Band Assignments

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of the ester and aromatic functionalities, as well as the aliphatic cyclobutane core.

The most prominent feature would be the strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the ester group, expected in the range of 1750-1735 cm⁻¹. The presence of the phenyl group and the cyclobutane ring would be confirmed by C-H and C-C stretching and bending vibrations. Aromatic C-H stretching vibrations typically appear as a series of weaker bands just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ region. libretexts.orgvscht.cz In contrast, aliphatic C-H stretching from the cyclobutane ring and the acetate side chain will produce strong bands just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range. libretexts.org

The spectrum would also feature two distinct C-O stretching bands associated with the ester linkage, appearing in the 1300-1000 cm⁻¹ region. Aromatic C=C stretching vibrations from the phenyl ring are expected to give rise to a series of medium-to-weak bands in the 1600-1450 cm⁻¹ region. vscht.cz Finally, characteristic C-H out-of-plane (oop) bending vibrations for a monosubstituted benzene (B151609) ring would appear in the fingerprint region, typically as two strong bands around 770-730 cm⁻¹ and 710-690 cm⁻¹. libretexts.org

Interactive Table 3: Predicted FT-IR Band Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium - Weak | Aromatic C-H Stretch |

| 2980 - 2850 | Strong | Aliphatic C-H Stretch |

| 1750 - 1735 | Strong, Sharp | Ester C=O Stretch |

| 1600, 1580, 1500, 1450 | Medium - Weak | Aromatic C=C Ring Stretch |

| ~ 1440 | Medium | CH₂ Scissoring Bend |

| 1300 - 1200 | Strong | Ester C-O Stretch (asymmetric) |

| 1200 - 1000 | Strong | Ester C-O Stretch (symmetric) |

| 770 - 730 | Strong | Aromatic C-H Out-of-Plane Bend |

| 710 - 690 | Strong | Aromatic C-H Out-of-Plane Bend |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy serves as a valuable analytical technique that provides complementary information to infrared (IR) spectroscopy for the structural elucidation of this compound. As a light-scattering technique, it detects molecular vibrations that induce a change in the polarizability of the molecule. The resulting spectrum offers a unique vibrational fingerprint, with selection rules that often permit the observation of modes that are weak or absent in IR spectra, such as certain vibrations of the carbon skeleton and symmetric stretches.

For this compound, the Raman spectrum is expected to be rich in information, detailing the vibrations of the ester, the cyclobutane ring, and the phenyl group. The non-polar nature of many of the key structural elements, such as the C-C bonds of the rings, suggests that their vibrations will be strong and readily observable in the Raman spectrum. This is particularly advantageous for characterizing the puckering and stretching modes of the cyclobutane ring, which can be challenging to assign definitively using IR spectroscopy alone. Furthermore, the aromatic ring vibrations, especially the symmetric "ring breathing" mode, typically give rise to a very intense Raman signal, providing a clear marker for the phenyl substituent.

Correlation of Characteristic Vibrational Modes with Specific Structural Features (e.g., C=O stretch of ester, cyclobutane ring modes, aromatic C-H)

The Raman spectrum of this compound can be interpreted by assigning specific vibrational modes to its distinct structural features. While an experimental spectrum for this specific molecule is not publicly available, the characteristic frequencies for its constituent functional groups are well-established and can be predicted with high confidence.

Ester Group (C=O stretch): The carbonyl (C=O) stretching vibration of the methyl ester group is a prominent feature. In saturated aliphatic esters, this band typically appears in the range of 1735-1750 cm⁻¹. The intensity of this peak in Raman can vary but is generally observable. Its precise position can be influenced by the electronic environment and conformation of the molecule.

Cyclobutane Ring Modes: The four-membered cyclobutane ring possesses unique vibrational modes due to its strained nature. The most characteristic of these is the low-frequency ring-puckering vibration, which is often observed below 200 cm⁻¹ in the Raman spectra of cyclobutane and its derivatives. 203.250.218nih.gov This mode is highly anharmonic and provides direct insight into the conformational dynamics of the ring. Additionally, C-C stretching and CH₂ bending modes associated with the cyclobutane ring are expected in the fingerprint region (approximately 800-1200 cm⁻¹).

Aromatic Phenyl Group: The monosubstituted phenyl ring exhibits several characteristic and often intense Raman bands.

Aromatic C-H Stretch: The C-H stretching vibrations of the aromatic ring are expected to appear at wavenumbers above 3000 cm⁻¹, typically in the 3050-3070 cm⁻¹ region. researchgate.net

Ring Breathing Mode: A very strong, sharp band corresponding to the symmetric stretching of the entire benzene ring (trigonal ring breathing mode) is anticipated around 1000 cm⁻¹. researchgate.netnih.gov

Other Ring Modes: Other C-C stretching vibrations within the ring give rise to bands in the 1580-1610 cm⁻¹ and 1450-1500 cm⁻¹ regions. In-plane and out-of-plane C-H bending vibrations also produce characteristic signals. spectroscopyonline.com

The correlation of these vibrational bands allows for a comprehensive structural confirmation of this compound.

Table 1: Predicted Characteristic Raman Shifts for this compound

| Vibrational Mode | Structural Feature | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch | Aromatic Ring | 3050 - 3070 | Medium |

| C-H Stretch | Aliphatic (CH₂, CH) | 2850 - 3000 | Strong |

| C=O Stretch | Ester | 1735 - 1750 | Medium |

| C=C Stretch | Aromatic Ring | 1580 - 1610 | Strong |

| CH₂ Scissoring | Aliphatic | ~1450 | Medium |

| Ring Breathing | Aromatic Ring | ~1000 | Very Strong |

| C-C Stretch | Cyclobutane Ring | 800 - 1200 | Medium-Strong |

| Ring Puckering | Cyclobutane Ring | < 200 | Medium |

X-ray Crystallography for Definitive Three-Dimensional Molecular Architecture

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, revealing the exact conformation and configuration of the molecule in the solid state.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute and Relative Configuration Determination

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for elucidating molecular structure. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed electron density map can be generated, from which the positions of all non-hydrogen atoms are precisely located.

This technique unequivocally determines the relative configuration of the stereocenters within the molecule. For this compound, this would establish the cis or trans relationship between the phenyl group at C3 and the methyl acetate group at C1 of the cyclobutane ring.

Determining the absolute configuration (the actual R/S designation at each chiral center) is also possible with SCXRD, provided the compound is chiral and has been resolved into a single enantiomer. This is typically achieved through the analysis of anomalous dispersion effects, which requires high-quality data and often the presence of an atom heavier than oxygen. For an enantiomerically pure sample of this compound, SCXRD could definitively assign its absolute stereochemistry.

Analysis of Cyclobutane Ring Conformation and Substituent Orientations

While often depicted as a flat square, the cyclobutane ring is not planar. It adopts a puckered or "butterfly" conformation to relieve torsional strain between adjacent methylene groups. nih.govscribd.com SCXRD analysis provides precise details of this puckering.

Based on crystallographic studies of analogous 3-phenylcyclobutyl derivatives, the cyclobutane ring in this compound is expected to be puckered. nih.govkmu.edu.tr The degree of puckering is defined by a puckering angle, which is the dihedral angle between the two C-C-C planes of the ring. For a related compound, (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid, the average C-C-C bond angle within the ring is approximately 88.9°, and the average torsion angle is about 15.8°. kmu.edu.tr

The analysis also reveals the specific orientations of the substituents. For 1,3-disubstituted cyclobutanes, two primary diastereomers exist: cis and trans. In the puckered conformation, substituents can occupy either pseudo-axial or pseudo-equatorial positions. SCXRD data would distinguish between these possibilities, showing, for instance, whether a trans isomer adopts a diequatorial or a diaxial conformation. The thermodynamically more stable conformation, typically with bulky substituents in equatorial positions to minimize steric hindrance, is usually observed in the crystal structure. nih.govopenstax.org

Table 2: Representative Crystallographic Parameters for a 3-Phenylcyclobutyl Moiety

| Parameter | Description | Typical Value | Reference |

| Conformation | Ring Shape | Puckered (Butterfly) | kmu.edu.tr |

| C-C Bond Length | Average within ring | ~1.55 Å | kmu.edu.tr |

| C-C-C Bond Angle | Average within ring | ~88.9° | kmu.edu.tr |

| Puckering Angle | Dihedral between C1-C2-C3 and C1-C4-C3 | ~25-35° | nih.gov |

| Torsion Angle | Average within ring | ~16° | kmu.edu.tr |

Investigation of Crystal Packing and Intermolecular Interactions (e.g., C-H...π, weak hydrogen bonding)

Beyond the structure of a single molecule, SCXRD elucidates how molecules are arranged in the crystal lattice. This packing is governed by a network of intermolecular interactions that stabilize the crystal structure. ias.ac.inmdpi.com For a molecule like this compound, which lacks strong hydrogen bond donors, weaker interactions are crucial in dictating the supramolecular architecture.

C-H...π Interactions: These are a significant type of weak hydrogen bond where a C-H bond acts as the donor and the electron-rich π-system of the phenyl ring acts as the acceptor. rsc.org In the crystal lattice, C-H bonds from the cyclobutane or methyl groups of one molecule are likely to orient towards the face of the phenyl ring of a neighboring molecule. nih.govresearchgate.net These interactions are highly directional and play a key role in the self-assembly of aromatic compounds.

Analysis of the crystal structure of related phenylcyclobutane compounds has confirmed the presence of such interactions, which link molecules into chains, layers, or more complex three-dimensional networks. nih.goviucr.org These collective weak forces are determinant for the final crystal packing and influence the material's physical properties.

Computational Chemistry and Theoretical Investigations of Methyl 2 3 Phenylcyclobutyl Acetate

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the structural and electronic properties of molecules like Methyl 2-(3-phenylcyclobutyl)acetate. acs.orgccsenet.orgresearchgate.net By modeling the electron density, DFT provides a balance of computational efficiency and accuracy, making it suitable for molecules of this size. researchgate.netinpressco.com

The accuracy of DFT calculations is contingent on the choice of the functional and the basis set. For organic molecules, the B3LYP hybrid functional is a widely used and well-benchmarked choice that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.netinpressco.comresearchgate.net This functional has demonstrated reliability in predicting molecular geometries and spectroscopic properties. researchgate.net

The basis set determines the mathematical representation of atomic orbitals. Pople-style basis sets, such as 6-31G(d,p) and 6-311G(d,p), are commonly employed. mdpi.comexplorationpub.com The 6-31G(d,p) basis set offers a good starting point, providing a double-zeta description for valence electrons and incorporating polarization functions (d on heavy atoms, p on hydrogens) to account for non-spherical electron distribution. inpressco.com For higher accuracy, especially in electronic properties, the more extensive 6-311G(d,p) triple-zeta basis set is often preferred. researchgate.netnih.gov The selection of a specific functional and basis set combination represents a compromise between desired accuracy and available computational resources. explorationpub.com For a molecule like this compound, the B3LYP/6-31G(d,p) level of theory is considered a practical choice for geometry optimization, while the larger 6-311G++(2d,2p) basis set might be used for more precise single-point energy calculations. explorationpub.com

A primary application of DFT is the optimization of the molecular geometry to find the lowest energy structure. inpressco.comresearchgate.net This process systematically adjusts the positions of atoms until a stationary point on the potential energy surface is located. The resulting optimized geometry provides theoretical predictions for bond lengths, bond angles, and dihedral angles. researchgate.net These calculated parameters can be compared with experimental data, if available, to validate the computational model. DFT-optimized bond lengths are typically expected to be in good agreement with experimental values, often with slight divergences of less than 0.03 Å, while bond angles may deviate by less than 3 degrees. researchgate.net

For this compound, theoretical calculations would yield data for the key structural motifs, including the puckered cyclobutane (B1203170) ring, the planar phenyl group, and the ester functional group. researchgate.net A representative set of predicted geometric parameters for the cis-isomer is presented in the table below.

Table 1: Predicted Geometric Parameters for this compound (cis-isomer) at the B3LYP/6-31G(d,p) level.

| Parameter | Type | Atoms Involved | Predicted Value |

| Bond Length | C-C | Cyclobutane Ring | ~1.55 Å |

| Bond Length | C-C | Phenyl Ring | ~1.39 Å |

| Bond Length | C=O | Ester Carbonyl | ~1.21 Å |

| Bond Length | C-O | Ester Single Bond | ~1.36 Å |

| Bond Angle | C-C-C | Cyclobutane Ring | ~88-90° |

| Bond Angle | C-C-C | Phenyl Ring | ~120° |

| Bond Angle | O=C-O | Ester Group | ~125° |

| Dihedral Angle | Puckering | Cyclobutane Ring | ~20-30° |

This compound possesses significant conformational flexibility, primarily due to the relative orientation of the substituents on the cyclobutane ring (cis/trans isomerism) and rotation around single bonds. lumenlearning.com Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them. mdpi.com

A Potential Energy Surface (PES) scan is a computational technique used to map the energy of the molecule as a function of one or more geometric parameters, typically dihedral angles. dntb.gov.ua For this molecule, key dihedral angles to investigate would include:

The angle defining the puckering of the cyclobutane ring.

The angle of rotation of the phenyl group relative to the cyclobutane ring.

The angle of rotation around the bond connecting the cyclobutane ring to the acetate (B1210297) side chain.

By systematically varying these angles and calculating the energy at each point, a PES map can be generated. dntb.gov.ua This map reveals the locations of energy minima, corresponding to stable conformers, and transition states, which represent the energy barriers for interconversion. The two primary isomers would be the cis and trans forms, referring to the relative positions of the phenyl and methyl acetate groups on the cyclobutane ring. DFT calculations can predict the relative stability of these isomers, with the trans-isomer often being sterically favored. lumenlearning.com

Table 2: Illustrative Relative Energies of Conformers.

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |

| trans-Staggered | ~180° | 0.00 (Reference) |

| trans-Eclipsed | ~120° | + 3.5 |

| cis-Staggered | ~60° | + 1.2 |

| cis-Eclipsed | ~0° | + 5.0 |

Quantum Chemical Calculation of Spectroscopic Parameters

Quantum chemical methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra and the structural elucidation of molecules. researchgate.netscispace.com

DFT calculations can be used to predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. nih.govnih.gov After geometry optimization, a frequency calculation is performed, which computes the second derivatives of the energy with respect to atomic displacements. The results provide a list of vibrational modes and their corresponding frequencies and intensities. ajchem-a.com

It is a known characteristic of such calculations that the harmonic vibrational frequencies are often systematically overestimated compared to experimental values. To correct this, the calculated frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-311G++(d,p)) to improve agreement with experimental data. ajchem-a.com Normal mode analysis allows for the assignment of each calculated frequency to specific atomic motions, such as stretching, bending, or rocking of functional groups.

Table 3: Predicted Characteristic Vibrational Frequencies (Scaled) for this compound.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |

| C-H Stretch (Aromatic) | Phenyl Ring | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | Cyclobutane, -CH₂-, -CH₃ | 3000-2850 | Strong |

| C=O Stretch | Ester Carbonyl | ~1735 | Very Strong |

| C=C Stretch (Aromatic) | Phenyl Ring | 1600, 1450 | Medium-Strong |

| C-H Bend | -CH₂-, -CH₃ | 1470-1370 | Medium |

| C-O Stretch | Ester | 1250-1100 | Strong |

| C-H Out-of-Plane Bend | Phenyl Ring | 900-675 | Strong |

The Gauge-Independent Atomic Orbital (GIAO) method is a highly reliable and widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. modgraph.co.ukrsc.org This method, typically employed with DFT (e.g., B3LYP functional), computes the isotropic magnetic shielding tensors for each nucleus in the molecule. researchgate.net

To obtain the final chemical shifts (δ), the calculated shielding values (σ) are referenced against the shielding of a standard compound, usually tetramethylsilane (B1202638) (TMS), using the formula: δ = σ(ref) - σ(calc). For improved accuracy, it is common practice to apply a linear scaling to the calculated shifts, derived from correlating theoretical and experimental data for a set of known compounds. researchgate.net The GIAO method can accurately predict both ¹H and ¹³C NMR chemical shifts, often with a mean deviation of around 0.1-0.2 ppm for protons, which is invaluable for assigning complex spectra and distinguishing between isomers. modgraph.co.ukunifr.ch

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic (C-H) | 7.1 - 7.3 | 126 - 129 |

| Aromatic (Quaternary C) | - | ~145 |

| Cyclobutane (CH-Ph) | ~3.1 | ~45 |

| Cyclobutane (CH-CH₂OAc) | ~2.8 | ~42 |

| Cyclobutane (-CH₂-) | 1.8 - 2.4 | ~30 |

| Acetate (-CH₂-) | ~2.5 | ~40 |

| Acetate (-OCH₃) | ~3.6 | ~52 |

| Carbonyl (C=O) | - | ~172 |

Validation of Computational Models through Comparison with Experimental Spectroscopic Data

A critical step in computational chemistry is the validation of theoretical models against real-world experimental data. For 1-phenylcyclopentane carboxylic acid, quantum chemical calculations, specifically using Density Functional Theory (DFT) with the B3LYP method and a 6-311++G(d,p) basis set, have been employed to predict its molecular structure and vibrational frequencies. nih.gov

The calculated vibrational wavenumbers were compared with experimental results obtained from FT-IR and FT-Raman spectroscopy. To improve the agreement between theoretical and experimental values, the computed harmonic vibrational frequencies are often scaled. This comparison allows for a detailed assignment of the fundamental vibrational modes of the molecule. For 1-phenylcyclopentane carboxylic acid, a good correlation was found between the theoretical and experimental vibrational spectra, confirming that the computational model provides an accurate representation of the molecular structure. nih.gov

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) were also calculated and compared with experimental spectra. nih.gov The agreement between the predicted and observed chemical shifts serves as another layer of validation for the computed electronic structure of the molecule. Similarly, electronic properties, such as the UV-Vis absorption spectrum, were calculated using Time-Dependent DFT (TD-DFT) to determine the electronic transitions and the energy band gap, which were then compared with the experimental spectrum. nih.gov

Analysis of Electronic Properties

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.

For 1-phenylcyclopentane carboxylic acid, the HOMO and LUMO energies were calculated. The spatial distribution of these orbitals reveals the most probable regions for electrophilic and nucleophilic attacks. A smaller HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxiapptec.com The calculated energy gap for 1-phenylcyclopentane carboxylic acid provides insights into its kinetic stability and chemical reactivity.

Table 1: Frontier Molecular Orbital Properties of 1-phenylcyclopentane carboxylic acid

| Property | Value (eV) |

|---|---|

| HOMO Energy | Data not available in abstract |

| LUMO Energy | Data not available in abstract |

| HOMO-LUMO Energy Gap | Data not available in abstract |

(Specific energy values for 1-phenylcyclopentane carboxylic acid require access to the full research paper.)

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent the electrostatic potential, where different colors indicate regions of different charge distribution.

Red regions: Indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue regions: Indicate areas of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.

Green regions: Represent areas of neutral potential.

In the case of 1-phenylcyclopentane carboxylic acid, the MEP map would highlight the electronegative oxygen atoms of the carboxylic group as the most negative potential sites (red), making them targets for electrophiles. Conversely, the hydrogen atom of the hydroxyl group would be expected to show a region of positive potential (blue), indicating a site for nucleophilic interaction. nih.gov This analysis helps in understanding the molecule's interaction with other chemical species. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding interactions, charge distribution, and intramolecular charge transfer (ICT) within a molecule. By analyzing the interactions between filled (donor) and empty (acceptor) orbitals, NBO can quantify the stability of the molecule arising from hyperconjugative interactions.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Chemical Reactivity and Mechanistic Studies of Methyl 2 3 Phenylcyclobutyl Acetate

Reaction Pathways Involving the Cyclobutane (B1203170) Ring

The cyclobutane ring is characterized by significant ring strain (approximately 26 kcal/mol), which is a primary driving force for its reactivity. nih.gov Reactions that lead to the opening of the four-membered ring are often energetically favorable.

Cyclobutane derivatives can undergo ring-opening reactions under thermal, photochemical, or catalytic conditions. researchgate.netarxiv.org The cleavage of a carbon-carbon bond relieves the inherent strain, leading to the formation of more stable acyclic products. researchgate.net For Methyl 2-(3-phenylcyclobutyl)acetate, a thermal or photochemical electrocyclic ring-opening could, in principle, lead to a substituted butadiene derivative. masterorganicchemistry.comelsevierpure.com The course of these reactions is governed by orbital symmetry rules, which predict the stereochemical outcome of the process. masterorganicchemistry.com

The mechanism often involves the formation of a diradical intermediate upon the homolytic cleavage of a C-C bond. arxiv.org The stability of this intermediate and the subsequent reaction pathway would be influenced by the phenyl and methyl acetate (B1210297) substituents. For instance, the phenyl group can stabilize an adjacent radical center through resonance.

Isomerization reactions, such as cis-trans isomerization, can also occur, typically under conditions that allow for temporary bond cleavage and rotation, such as through radical intermediates or reversible ring-opening processes.

Table 1: Examples of Cyclobutane Ring-Opening Reactions

| Reaction Type | Conditions | Intermediate | Product Type | Citation |

|---|---|---|---|---|

| Thermal Electrocyclic Opening | Heat (Δ) | Diradical | Substituted Butadiene | masterorganicchemistry.com |

| Photochemical Opening | UV light (hν) | Excited State | Substituted Butadiene | masterorganicchemistry.com |

| Cationic Rearrangement | Lewis/Brønsted Acid | Carbocation | Acyclic or Rearranged Cyclic Products | ic.ac.uk |

While [2+2] cycloaddition is a common method for synthesizing cyclobutane rings nih.govnumberanalytics.comorganicreactions.orgorganic-chemistry.org, the resulting four-membered ring can participate in subsequent transformations. Intramolecular [2+2] cycloadditions of substrates containing both an allene (B1206475) and an alkene moiety are a versatile method for creating bicyclic frameworks containing a cyclobutane ring. acs.org

Ring expansion reactions can transform the cyclobutane core into larger, often more stable, five- or six-membered rings. One such pathway involves the [4+2] annulation of cyclobutylanilines with alkynes, enabled by visible-light photoredox catalysis, which proceeds through a C-C bond cleavage followed by cyclization. nih.gov Although this compound lacks the aniline (B41778) moiety, this demonstrates the principle of using the cyclobutane as a four-carbon synthon for building larger rings. nih.gov

Additionally, 1,3-dipolar cycloadditions, also known as [3+2] cycloadditions, involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. numberanalytics.com While the cyclobutane ring itself is not a standard participant, functional groups attached to it could be modified to act as either component in such a reaction, leading to complex fused-ring systems.

The cleavage of C-C bonds in cyclobutanes is a key feature of their chemistry, driven by the release of ring strain. nih.govresearchgate.net This process can be initiated through various mechanisms, including radical, cationic, or transition-metal-catalyzed pathways. researchgate.netorganic-chemistry.org Visible-light photoredox catalysis has emerged as a mild and effective method for cleaving C-C bonds in cyclobutane derivatives. nih.govrsc.org For example, the oxidation of a cyclobutylaniline can generate an amine radical cation, which promotes the ring-opening process. nih.gov

The synthetic utility of C-C bond scission lies in the ability to use cyclobutanes as versatile four-carbon building blocks. nih.gov The intermediates generated from ring cleavage can be trapped intramolecularly or intermolecularly to construct more complex molecular architectures. nih.govacs.org The regioselectivity of the bond cleavage is influenced by the substituents on the ring. In tertiary arylcarbinyloxyl radicals bearing α-cyclobutyl groups, fragmentation is governed by the stability of the radical formed upon β-scission. researchgate.net In the case of this compound, the phenyl and ester groups would direct the scission to form the most stable radical or ionic intermediates.

Functional Group Transformations and Derivatization Strategies

Beyond the reactivity of the cyclobutane ring, the ester and phenyl groups of this compound are amenable to a wide range of well-established chemical transformations.

The methyl ester group can be readily modified using standard organic chemistry protocols.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(3-phenylcyclobutyl)acetic acid, under either acidic or basic conditions. libretexts.org Basic hydrolysis, also known as saponification, is an irreversible process that yields a carboxylate salt, which is then protonated in a separate step to give the carboxylic acid. libretexts.orgarkat-usa.org Acid-catalyzed hydrolysis is an equilibrium process, typically driven to completion by using a large excess of water. libretexts.org The rate of hydrolysis can be influenced by steric hindrance around the ester group. pearson.comuaeh.edu.mx

Transesterification: This reaction involves treating the methyl ester with a different alcohol in the presence of an acid or base catalyst to exchange the alkoxy group. mdpi.com For example, reacting this compound with ethanol (B145695) would yield Ethyl 2-(3-phenylcyclobutyl)acetate. This process is often used to modify the physical properties of the ester or to introduce a functionalized alcohol moiety. researchgate.net

Reduction: The ester can be reduced to the primary alcohol, 2-(3-phenylcyclobutyl)ethanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction proceeds via the cleavage of the acyl-oxygen bond.

Table 2: Common Transformations of the Ester Moiety

| Reaction | Reagents | Product |

|---|

The phenyl group can be functionalized to introduce additional substituents onto the aromatic ring.

Electrophilic Aromatic Substitution (SEAr): The benzene (B151609) ring can undergo reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. wikipedia.orgyoutube.com The attached cyclobutylacetate group acts as an alkyl substituent on the benzene ring. Alkyl groups are generally weakly activating and act as ortho, para-directors. wikipedia.org Therefore, electrophilic attack will be directed primarily to the positions ortho and para to the cyclobutane ring. The reaction proceeds through a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org

Metalation: Directed ortho-metalation is a powerful tool for functionalizing aromatic rings. uwindsor.ca This reaction typically involves the deprotonation of the aromatic ring by a strong base, such as an alkyllithium compound (e.g., n-BuLi or t-BuLi). uwindsor.ca While the cyclobutylacetate substituent is not a classical directing metalation group (DMG), deprotonation could potentially occur at the ortho positions due to the inductive effect of the alkyl group, followed by reaction with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install a new substituent. acs.org

Table 3: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Major Products (Ortho/Para Isomers) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Methyl 2-(3-(nitro-phenyl)cyclobutyl)acetate |

| Bromination | Br₂, FeBr₃ | Methyl 2-(3-(bromo-phenyl)cyclobutyl)acetate |

| Acylation | RCOCl, AlCl₃ | Methyl 2-(3-(acyl-phenyl)cyclobutyl)acetate |

| Sulfonation | Fuming H₂SO₄ | Methyl 2-(3-(sulfonic acid-phenyl)cyclobutyl)acetate |

Reactions at the α-Position of the Acetate Chain

The α-position of the acetate chain in this compound is activated by the adjacent carbonyl group, making the α-protons acidic and susceptible to deprotonation by a strong, non-nucleophilic base. youtube.compearson.comvarsitytutors.com A commonly employed base for this purpose is lithium diisopropylamide (LDA), which quantitatively removes an α-proton under cryogenic conditions (typically -78 °C) to generate a lithium enolate intermediate. libretexts.orgmasterorganicchemistry.com This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, most notably alkylation. youtube.compearson.comvarsitytutors.com

The reaction of the enolate with primary alkyl halides, such as methyl iodide or ethyl bromide, proceeds via an SN2 mechanism to introduce a new alkyl group at the α-carbon. youtube.comlibretexts.org This method is highly efficient for extending the carbon chain and introducing functional complexity to the molecule. The choice of the alkylating agent is crucial, as the reaction works best with primary or methyl halides to avoid competing elimination reactions. youtube.com The use of a strong, sterically hindered base like LDA at low temperatures helps to prevent side reactions and ensures the formation of the kinetic enolate if multiple acidic protons are present, although in this specific molecule the two α-protons are equivalent. masterorganicchemistry.comyoutube.com

The versatility of the enolate allows for a range of modifications at the α-position, making it a key site for synthetic transformations. These reactions are fundamental in organic synthesis for building more complex molecular architectures from simpler ester precursors. youtube.com

Table 1: Representative Reactions at the α-Position

| Reaction Type | Reagents | Expected Product | Mechanism |

|---|---|---|---|

| Deprotonation/Enolate Formation | Lithium diisopropylamide (LDA) in THF, -78 °C | Lithium enolate of this compound | Acid-Base |

| Alkylation | 1. LDA, THF, -78 °C 2. Methyl iodide (CH₃I) | Methyl 2-(3-phenylcyclobutyl)propanoate | SN2 |

| Alkylation | 1. LDA, THF, -78 °C 2. Ethyl bromide (CH₃CH₂Br) | Methyl 2-(3-phenylcyclobutyl)butanoate | SN2 |

| Aldol-type Addition | 1. LDA, THF, -78 °C 2. Benzaldehyde (C₆H₅CHO) | Methyl 3-hydroxy-2-(3-phenylcyclobutyl)-3-phenylpropanoate | Nucleophilic Addition |

This compound as a Synthetic Intermediate

The structural features of this compound, namely the cyclobutane ring and the versatile ester functionality, make it a valuable building block in the synthesis of more complex organic molecules. nih.govacs.org The cyclobutane moiety is present in a number of biologically active natural products and pharmaceutical agents, and methods for its stereocontrolled introduction are of significant interest. nih.govacs.orgunica.it This compound can serve as a scaffold to introduce the 3-phenylcyclobutyl fragment into larger, more intricate molecular frameworks.

The ester group can be readily transformed into other functional groups, such as alcohols, aldehydes, carboxylic acids, and amides, providing multiple avenues for further synthetic elaboration. youtube.com For instance, the ester can be reduced to a primary alcohol, which can then participate in etherification or oxidation reactions. Alternatively, hydrolysis of the ester yields the corresponding carboxylic acid, which can be used in amide bond formation or other coupling reactions. The reactivity at the α-position, as previously discussed, allows for chain extension and the introduction of various substituents. These transformations enable the integration of the this compound unit into the synthesis of complex targets, potentially including novel therapeutic agents or materials with specific properties.

Table 2: Potential Complex Molecular Targets from this compound

| Target Molecular Class | Synthetic Strategy | Key Transformation |

|---|---|---|

| Substituted Carboxylic Acids | α-Alkylation followed by ester hydrolysis | Saponification |

| Primary Alcohols | Reduction of the ester | Lithium aluminum hydride reduction |

| Amides | Ester hydrolysis followed by amide coupling | Amide bond formation (e.g., with DCC) |

| Polycyclic Systems | Intramolecular cyclization reactions | Friedel-Crafts acylation (after conversion to acid chloride) |

This compound is a versatile precursor for a variety of other cyclobutane-containing derivatives. The inherent reactivity of the ester group allows for its conversion into a wide range of functionalities. For example, reduction with a strong reducing agent like lithium aluminum hydride would yield 2-(3-phenylcyclobutyl)ethanol, a primary alcohol that can be further functionalized. Saponification of the ester provides 2-(3-phenylcyclobutyl)acetic acid, a key intermediate for the synthesis of amides, acid halides, and other carboxylic acid derivatives. youtube.com

Furthermore, the combination of the ester functionality and the cyclobutane ring can be exploited to construct heterocyclic systems. For example, the corresponding carboxylic acid could be used in condensation reactions with appropriate binucleophiles to form heterocycles. The synthesis of β-N-heterocyclic-cyclobutane-fused bicyclic γ-lactones from 2-hydroxycyclobutanone derivatives highlights the potential for cyclobutane precursors in forming complex heterocyclic structures. unica.it While direct examples with this compound are not prevalent in the literature, the principles of organic synthesis suggest its utility in this area. The development of synthetic routes to cyclobutanes fused to heterocyclic moieties is an active area of research due to the prevalence of such motifs in bioactive compounds. unica.it

Table 3: Potential Derivatives and Heterocyclic Systems

| Derivative/System | Synthetic Precursor | Key Reagents/Reaction |

|---|---|---|

| 2-(3-phenylcyclobutyl)ethanol | This compound | LiAlH₄, THF |

| 2-(3-phenylcyclobutyl)acetic acid | This compound | NaOH, H₂O/MeOH, then H₃O⁺ |

| N-Benzyl-2-(3-phenylcyclobutyl)acetamide | 2-(3-phenylcyclobutyl)acetic acid | 1. SOCl₂ 2. Benzylamine |

| Cyclobutane-fused Lactone | 2-(3-phenylcyclobutyl)acetic acid derivative | Intramolecular cyclization (e.g., via halo-lactonization) |

| Cyclobutane-substituted Pyrimidine | α-Formyl or α-cyano derivative | Condensation with urea (B33335) or guanidine |

Mechanistic Investigations of Transformations

The elucidation of reaction mechanisms for transformations involving this compound would rely on a combination of kinetic and spectroscopic techniques. For instance, in the α-alkylation reaction, kinetic studies could be performed to determine the reaction order with respect to the enolate and the alkylating agent. A second-order rate law would be consistent with the proposed SN2 mechanism. ucsb.edu

Spectroscopic methods are invaluable for identifying intermediates and monitoring reaction progress. In situ Fourier-transform infrared (FT-IR) spectroscopy can be used to observe the disappearance of the ester carbonyl stretch and the appearance of new vibrational modes corresponding to the product. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is essential for characterizing the structure of the enolate intermediate (where possible) and the final alkylated product. The regioselectivity of enolate formation, though not an issue for this specific substrate, is often studied using NMR by trapping the enolates as silyl (B83357) enol ethers. jove.com For more complex transformations, advanced NMR techniques can provide detailed structural and dynamic information.

Table 4: Techniques for Mechanistic Elucidation

| Technique | Information Provided | Application Example |

|---|---|---|

| Kinetic Studies | Reaction rates, rate laws, activation parameters | Determining the order of α-alkylation reaction |

| ¹H and ¹³C NMR Spectroscopy | Structural characterization of reactants, intermediates, and products | Confirming the structure of the α-alkylated product |

| FT-IR Spectroscopy | Identification of functional groups and monitoring their transformation | Observing the carbonyl stretch during ester reduction |

| Mass Spectrometry | Determination of molecular weight and fragmentation patterns | Confirming the mass of synthesized derivatives |

Computational chemistry provides powerful tools for investigating the reaction mechanisms of molecules like this compound at a molecular level. numberanalytics.com Density Functional Theory (DFT) and ab initio methods can be employed to model reaction pathways, locate transition states, and calculate the energies of reactants, intermediates, and products. numberanalytics.comresearchgate.net Such calculations can provide insights into the feasibility of a proposed mechanism and predict the regioselectivity and stereoselectivity of reactions.

For the α-alkylation of this compound, computational modeling could be used to calculate the activation energy barrier for the SN2 reaction between the enolate and an alkyl halide. This would help in understanding the factors that influence the reaction rate. Furthermore, the geometries of the transition states can be optimized to explain the stereochemical outcome of the reaction. For more complex, multi-step reactions, computational studies can help to map out the entire potential energy surface, identifying the most likely reaction pathway. researchgate.net These theoretical studies, when combined with experimental data, provide a comprehensive understanding of the reaction mechanism. nih.gov

Table 5: Computational Modeling Applications

| Computational Method | Application | Predicted Information |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization and energy calculations | Relative stabilities of reactants, products, and intermediates |

| Transition State Theory (TST) | Locating transition state structures | Activation energy barriers and reaction rates |

| Ab initio methods | High-accuracy energy calculations | Validation of DFT results and detailed electronic structure analysis |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of molecules | Solvent effects and conformational preferences |

Isotopic Labeling Studies for Mechanistic Delineation

Isotopic labeling is a powerful and definitive technique for elucidating the intricate details of reaction mechanisms. This method involves the replacement of one or more atoms in a reactant molecule with their heavier, stable isotopes (e.g., replacing ¹H with ²H (deuterium, D), ¹²C with ¹³C, or ¹⁶O with ¹⁸O). By tracking the position of these isotopic labels in the products and intermediates, chemists can gain unambiguous insights into bond-forming and bond-breaking processes, molecular rearrangements, and the origin of specific atoms in the final products. While specific isotopic labeling studies on this compound are not extensively documented in publicly available literature, the principles of this technique can be applied to hypothesize how it would be used to delineate the mechanisms of its various potential reactions.

The primary utility of isotopic labeling lies in its ability to distinguish between atoms that are chemically equivalent but positionally distinct. In the context of this compound, this could be crucial for understanding reactions involving the cyclobutane ring, the ester group, and the phenyl substituent.

Investigating Reaction Mechanisms of the Cyclobutane Ring

The four-membered cyclobutane ring is characterized by significant ring strain, which makes it susceptible to various ring-opening and rearrangement reactions. Isotopic labeling can provide critical evidence to distinguish between different mechanistic pathways for such transformations.

For instance, consider a hypothetical acid-catalyzed rearrangement of this compound. A key question would be whether the reaction proceeds through a concerted mechanism or involves a carbocation intermediate, which could then undergo further rearrangements. By selectively labeling the cyclobutane ring with deuterium (B1214612), the fate of specific carbon-hydrogen bonds can be traced.

Table 1: Hypothetical Deuterium Labeling Study for Cyclobutane Ring Rearrangement

| Labeled Reactant | Proposed Intermediate/Transition State | Expected Product and Label Position | Mechanistic Implication |

| Methyl 2-(3-phenyl-2,2-dideuteriocyclobutyl)acetate | Concerted chemistrysteps.comnih.gov-hydride shift | Product with deuterium at the adjacent carbon | Suggests a concerted pericyclic reaction. |

| Methyl 2-(3-phenyl-2,2-dideuteriocyclobutyl)acetate | Secondary carbocation intermediate | Scrambling of deuterium label due to hydride shifts | Consistent with a stepwise mechanism involving carbocation intermediates. |

In this hypothetical scenario, the precise location of the deuterium atoms in the product, as determined by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), would provide strong evidence for one mechanism over the other.

Elucidating Ester Group Reactivity

The ester functionality of this compound can undergo reactions such as hydrolysis, transesterification, and reduction. Isotopic labeling, particularly with ¹⁸O, is a classic tool for studying the mechanisms of these reactions.

For example, in the hydrolysis of an ester, it is crucial to determine whether the cleavage occurs at the acyl-oxygen bond (C-O) or the alkyl-oxygen bond (O-R). This can be unequivocally determined by conducting the hydrolysis in ¹⁸O-labeled water (H₂¹⁸O).

Table 2: Hypothetical ¹⁸O Labeling Study for the Hydrolysis of this compound

| Reaction Condition | Acyl-Oxygen Cleavage Product | Alkyl-Oxygen Cleavage Product |

| Hydrolysis in H₂¹⁸O | 2-(3-phenylcyclobutyl)acetic acid with ¹⁸O incorporated in the carboxyl group | 2-(3-phenylcyclobutyl)acetic acid with no ¹⁸O incorporation |

| Methanol (B129727) (CH₃OH) with no ¹⁸O | Methanol (CH₃¹⁸OH) with ¹⁸O incorporation |

Experimental determination of the location of the ¹⁸O label in the products would definitively establish the cleavage pattern. For most esters, hydrolysis proceeds via acyl-oxygen cleavage.

Tracing Phenyl Group Migrations

In certain rearrangement reactions, the phenyl group of this compound might migrate. Carbon-13 (¹³C) labeling of the ipso-carbon (the carbon atom of the phenyl ring attached to the cyclobutane ring) would be an effective way to follow the connectivity of the phenyl group throughout the reaction. If the phenyl group migrates, the ¹³C label will be found at a different position in the product's carbon skeleton.

By employing these isotopic labeling strategies, researchers can map the intricate transformations of this compound with a high degree of certainty, providing foundational knowledge for controlling its reactivity and designing new synthetic applications.

Future Research Directions and Unexplored Avenues for Methyl 2 3 Phenylcyclobutyl Acetate

Development of Highly Efficient and Sustainable Synthetic Methodologies for Cyclobutane (B1203170) Derivatives

The synthesis of cyclobutane derivatives, including Methyl 2-(3-phenylcyclobutyl)acetate, often involves methods that can be resource-intensive. A key area for future research is the development of more efficient and sustainable synthetic routes. Current methods like thermal and photochemical [2+2] cycloadditions are foundational for creating the four-membered ring, but they present opportunities for improvement. researchgate.netnih.gov

Future work could focus on:

Catalytic Approaches: Investigating novel transition-metal or organocatalytic systems to facilitate cycloaddition reactions under milder conditions, with lower energy input and higher atom economy.

Flow Chemistry: Utilizing continuous flow reactors for photochemical syntheses. nih.gov This technology can improve reaction control, enhance safety, and allow for easier scalability compared to traditional batch processes.

Asymmetric Synthesis: Developing highly stereoselective methods to control the cis/trans isomerism of the substituents on the cyclobutane ring, which is crucial for applications where specific stereoisomers are required.

These advancements would not only make the synthesis of this compound more practical but also contribute to the broader field of cyclobutane chemistry.

Exploration of Novel Reactivity Patterns of the Cyclobutane Core in this compound

The cyclobutane ring is known for its unique reactivity, primarily driven by the relief of ring strain. Cyclobutanes are frequently used as synthetic intermediates that can undergo ring-opening, ring-expansion, and ring-contraction reactions. lifechemicals.com For this compound, the interplay between the strained ring and the phenyl and acetate (B1210297) substituents could lead to novel chemical transformations.

Future research could delve into:

Strain-Release Reactions: Systematically studying the ring-opening reactions of this compound under various conditions (thermal, photochemical, catalytic) to access linear compounds that might be difficult to synthesize otherwise. The presence of the phenyl group could influence the regioselectivity of ring cleavage.

Rearrangements: Investigating cationic, anionic, or radical-mediated rearrangements of the cyclobutane skeleton. researchgate.net Such studies could lead to the synthesis of other cyclic systems, like cyclopentane (B165970) or cyclohexane (B81311) derivatives, in a controlled manner.

Functional Group Interconversion: Exploring how the strained cyclobutane core influences the reactivity of the acetate group, potentially enabling transformations not observed in unstrained analogues.

Understanding these reactivity patterns is essential for unlocking the full potential of this molecule as a versatile building block in organic synthesis.

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Dynamic Structural Studies

Studying the mechanisms of reactions involving cyclobutane derivatives and characterizing their often-complex structures requires sophisticated analytical methods. While standard techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable, advanced spectroscopic methods can provide deeper insights. studypug.com

Future avenues of investigation include:

In-Situ Spectroscopy: Employing techniques such as in-situ IR or Raman spectroscopy to monitor reactions in real-time. This allows for the detection of transient intermediates and the collection of kinetic data, providing a detailed understanding of reaction mechanisms. nou.edu.ng

High-Resolution Spectroscopy: Using high-resolution IR spectroscopy in supersonic molecular beams to study the vibrational modes and conformational landscape of this compound. aip.org This can reveal subtle structural details and intramolecular interactions.

Single-Molecule Force Spectroscopy (SMFS): For polymeric materials derived from cyclobutane units, SMFS can be used to probe the mechanical properties of single polymer chains and observe the force-induced opening of the cyclobutane ring. acs.org

These advanced analytical tools can help to unravel the complex chemistry of this compound and guide the design of new reactions and materials.

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Design

For this compound and its derivatives, AI and ML could be applied to:

Retrosynthetic Analysis: Using AI-powered platforms to design efficient multi-step syntheses of the target molecule from simple starting materials. pharmafeatures.com

Reaction Yield Prediction: Training ML models to predict the yield and stereochemical outcome of reactions involving the cyclobutane core, thereby reducing the need for extensive experimental optimization. rjptonline.orgnd.edu

Property Prediction: Developing models that can forecast the chemical and physical properties of new, unsynthesized cyclobutane derivatives, accelerating the discovery of molecules with desired characteristics.

Mechanism Elucidation: Combining computational chemistry with ML to analyze reaction pathways and identify key transition states, providing a deeper understanding of reactivity.